
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N4O2 and its molecular weight is 461.39. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
A series of azole-containing piperazine derivatives, including compounds structurally related to the mentioned chemical, have been synthesized and assessed for their antibacterial and antifungal properties. These compounds exhibit moderate to significant activities against various strains, showcasing broad-spectrum antimicrobial efficacy. Their activities were comparable to standard drugs like chloramphenicol and fluconazole, highlighting their potential as effective antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antitumor and Anticancer Properties
Further research has explored the antitumor activities of piperazine derivatives, particularly against breast cancer cells. 1,2,4-Triazine derivatives bearing a piperazine amide moiety have demonstrated promising antiproliferative effects, comparable to those of cisplatin, a widely used anticancer drug. These compounds, specifically those with 3-chlorophenyl and 4-chlorophenyl substitutions, were identified as notable antiproliferative agents, indicating their potential in cancer treatment strategies (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Novel Drug Design and Synthesis
The chemical synthesis of new substituted phenylpiperazine derivatives has been extensively studied, with a focus on electrochemical methods. These syntheses aim at developing environmentally friendly and efficient pathways for creating compounds with potential biological activities. For instance, electrochemical oxidation in the presence of arylsulfinic acids has been used to create new phenylpiperazine derivatives, highlighting an innovative approach to drug synthesis and design (Nematollahi & Amani, 2011).
Antipsychotic Potential
Derivatives of piperazine, particularly those incorporating biphenyl moieties linked with aryl piperazine, have been evaluated for their antipsychotic activities. Some compounds demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting their utility as potential antipsychotic medications. Among these, specific derivatives exhibited an impressive antipsychotic profile with minimal side effects, pointing towards their promising therapeutic applications in mental health care (Bhosale et al., 2014).
properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2.ClH/c1-2-30-21-8-6-18(7-9-21)16-22(29)26-12-14-27(15-13-26)23-25-10-11-28(23)20-5-3-4-19(24)17-20;/h3-11,17H,2,12-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBOQZACSGPOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)
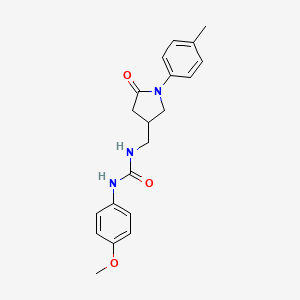
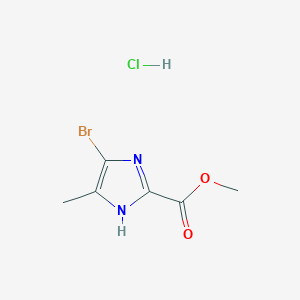
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)
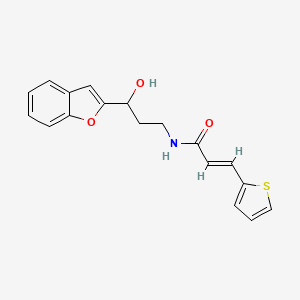
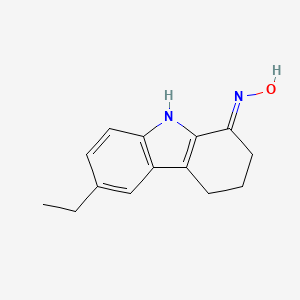
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
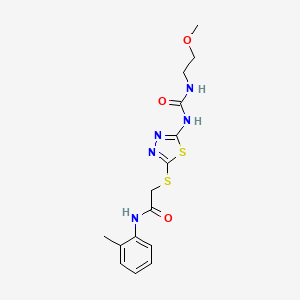
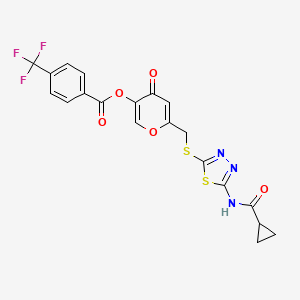
![2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2871052.png)
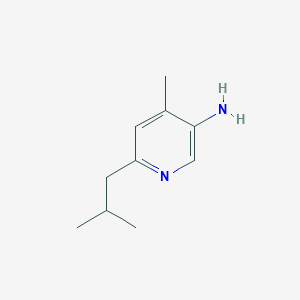
![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)